19-Fold Superior Inhibition of Human Dihydroorotase (huDHOase) vs. 5-Fluoroorotic Acid
5-Aminoorotic acid (5-AOA) demonstrates a 19-fold higher inhibitory potency against the human dihydroorotase (huDHOase) domain compared to the closely related analog 5-fluoroorotic acid (5-FOA). Enzyme inhibition assays conducted under identical conditions revealed IC50 values of 9.87 μM for 5-AOA versus 191.59 μM for 5-FOA [1]. This differential activity is mechanistically explained by X-ray crystallography: 5-AOA induces and stabilizes a loop-in conformation of huDHOase (PDB ID: 9WIC at 1.83 Å resolution), forming extensive hydrogen bonding and hydrophobic interactions, whereas 5-FOA binds in a loop-out state (PDB ID: 9WIN at 1.55 Å) with fewer contacts [1]. Mutation of Thr1562 to alanine reduced 5-AOA binding affinity from 18.6 μM to 53.4 μM, a 2.9-fold decrease, confirming the loop's critical role in selective inhibition [1].
| Evidence Dimension | huDHOase enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 9.87 μM; Kd (wild-type) = 18.6 μM; Kd (T1562A mutant) = 53.4 μM |
| Comparator Or Baseline | 5-Fluoroorotic acid (5-FOA): IC50 = 191.59 μM |
| Quantified Difference | 19.4-fold lower IC50 for 5-AOA; 2.9-fold binding affinity reduction upon T1562A mutation |
| Conditions | Human CAD DHOase domain enzyme assay; X-ray crystallography at 1.83 Å (5-AOA) and 1.55 Å (5-FOA) |
Why This Matters
For researchers targeting the de novo pyrimidine pathway in cancer or antiparasitic therapy, 5-AOA provides a validated, potent tool compound with a defined binding mode unavailable with 5-FOA or unsubstituted orotic acid.
- [1] Li, Y. et al. (2025). Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. Biochemical and Biophysical Research Communications, 736, 151207. View Source
